Cathepsin L inhibitor

Description

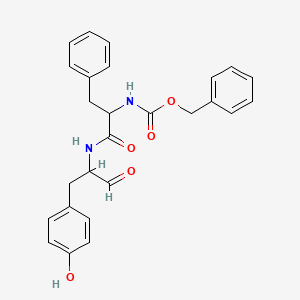

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-[[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDJMLQSYRSZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Cathepsin L as a Therapeutic Target

An In-Depth Technical Guide to the Mechanism of Action of Cathepsin L Inhibitors

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily, playing a pivotal role in intracellular protein degradation and turnover.[1][2][3] While its primary function was initially considered housekeeping, extensive research has revealed its critical involvement in a multitude of specific physiological and pathological processes.[1][4] These include antigen processing for immune responses, prohormone activation, extracellular matrix (ECM) remodeling, and apoptosis.[2][5][6]

However, the dysregulation and mislocalization of Cathepsin L activity are implicated in a wide array of human diseases.[1][5][7] In oncology, its overexpression is linked to increased tumor growth, invasion, and metastasis, as it can degrade ECM components, facilitating cancer cell migration.[1][5] It is also a key factor in inflammatory conditions like arthritis, neurodegenerative diseases, and cardiovascular disorders such as atherosclerosis.[5][7][8] Furthermore, Cathepsin L is exploited by various pathogens, including viruses like SARS-CoV-2 and Ebola, for entry into host cells, making it a compelling target for antiviral therapies.[5][6][9][10] This multifaceted role in disease pathogenesis has established Cathepsin L as an attractive and intensively studied target for drug development.[1][4]

This guide provides a detailed exploration of the molecular mechanisms underpinning Cathepsin L inhibition, the structural basis for inhibitor design, and the essential methodologies for their characterization, offering a comprehensive resource for professionals in drug discovery and biomedical research.

The Cathepsin L Active Site: A Primer on the Molecular Target

Understanding the architecture of the Cathepsin L active site is fundamental to comprehending inhibitor mechanisms. Like other papain-family proteases, Cathepsin L's catalytic activity relies on a conserved catalytic dyad within its active site cleft. This dyad consists of a cysteine residue (Cys25) and a histidine residue (His163). Under the acidic conditions of the lysosome, the His163 imidazole side chain is protonated, which in turn facilitates the deprotonation of the Cys25 thiol group to form a highly nucleophilic thiolate ion. This thiolate is the key player in peptide bond hydrolysis and the primary target for a majority of inhibitors.

The active site cleft is further delineated by a series of subsites (S sites) that accommodate the amino acid residues of a substrate or inhibitor. The specificity of Cathepsin L is largely dictated by the S2 subsite, which has a deep hydrophobic pocket that strongly prefers to bind large hydrophobic or aromatic residues like phenylalanine or leucine.[11] The S1 and S3 subsites also contribute to binding affinity and selectivity.[12] Rational drug design, therefore, involves creating molecules with a peptidic or peptidomimetic backbone that optimally occupies these subsites, tethered to an electrophilic "warhead" designed to react with the Cys25 thiolate.[1]

Core Mechanisms of Cathepsin L Inhibition

Inhibitors of Cathepsin L are broadly classified based on their mode of interaction with the active site: covalent and non-covalent. The choice between these mechanisms has profound implications for inhibitor potency, selectivity, and duration of action.

Covalent Inhibition: Forming a Stable Bond

Covalent inhibitors are the most common and potent class of Cathepsin L inhibitors. They function by forming a stable covalent bond with the catalytic Cys25 residue, effectively rendering the enzyme inactive.[13] These inhibitors typically consist of a peptide-like scaffold for recognition and an electrophilic functional group, or "warhead," that traps the nucleophilic Cys25 thiolate.[1] Covalent inhibition can be either irreversible or reversible.

-

Irreversible Covalent Inhibition: These inhibitors form a highly stable bond with Cys25, leading to permanent inactivation of the enzyme.[5] The cell must synthesize new enzyme to restore activity. This class includes several well-studied chemical groups:

-

Epoxysuccinates: This class contains an epoxide ring that undergoes nucleophilic attack by the Cys25 thiolate.[4] The most famous example is E-64 , a broad-spectrum cysteine protease inhibitor that has been instrumental in studying cathepsin biology.[4]

-

Acyloxymethyl Ketones (AOMK) & Halomethyl Ketones: These warheads, such as fluoromethyl ketone (FMK), are highly reactive and form a stable thioether bond with Cys25, leading to irreversible inhibition.[4][10]

-

Vinyl Sulfones: This warhead undergoes a Michael addition reaction with the Cys25 thiolate, resulting in a stable covalent adduct.[14][15]

-

-

Reversible Covalent Inhibition: This mechanism offers a balance between high potency and a reduced risk of off-target effects compared to irreversible inhibitors.[15] The covalent bond formed is labile and can be hydrolyzed, allowing the enzyme to eventually regain activity.

-

Nitriles: Peptidomimetic nitriles are a highly successful class of reversible covalent inhibitors. The nitrile carbon is attacked by the Cys25 thiolate, forming a covalent thioimidate adduct.[4][16][17] This reaction is reversible, providing a desirable pharmacological profile.[16] The design of potent and selective dipeptidyl nitrile inhibitors has been a major focus in the field.[18][19]

-

Aldehydes and Ketoamides: Peptidic aldehydes and ketoamides react with the Cys25 thiolate to form a reversible thiohemiacetal or thiohemiketal, respectively.[10] Compounds like Calpeptin and MG-132 fall into this category.[10][20]

-

Caption: Mechanism of covalent inhibition of Cathepsin L.

Non-Covalent Inhibition: Reversible Binding

Non-covalent inhibitors bind to the Cathepsin L active site through a network of weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[13] These inhibitors do not form a chemical bond with the enzyme.

A prime example of potent non-covalent inhibition comes from the enzyme's own regulatory machinery. Cathepsin L is synthesized as an inactive zymogen, procathepsin L. The N-terminal propeptide folds back to occupy the active site cleft, acting as a highly potent and selective endogenous non-covalent inhibitor.[4][21] Inspired by this, researchers have developed peptidic and peptidomimetic inhibitors that mimic this interaction to achieve selective, non-covalent inhibition.[4] While often less potent than their covalent counterparts, non-covalent inhibitors can offer superior selectivity and a more favorable safety profile.

| Inhibitor Class | Electrophilic Warhead | Mechanism of Action | Key Examples |

| Epoxysuccinates | Epoxide | Irreversible Covalent | E-64[4] |

| Peptidyl Nitriles | Nitrile (-C≡N) | Reversible Covalent | Odanacatib (CatK)[16] |

| Aldehydes | Aldehyde (-CHO) | Reversible Covalent | Calpeptin, MG-132[10][20] |

| Vinyl Sulfones | Vinyl Sulfone | Irreversible Covalent | K777[15] |

| Fluoromethyl Ketones | -CO-CH₂F | Irreversible Covalent | Z-FA-FMK[20][22] |

| Propeptides | None | Non-Covalent | Cathepsin L Propeptide[21] |

Characterizing Inhibitor Action: A Guide to Key Methodologies

Validating the mechanism, potency, and selectivity of a new Cathepsin L inhibitor requires a systematic and multi-faceted experimental approach. The causality behind this workflow is to move from a simplified in vitro system to a more complex and biologically relevant cellular environment.

Protocol 1: Enzyme Kinetic Assays for Potency (IC₅₀) Determination

The first step is to determine if a compound can inhibit the purified enzyme. This is typically done using a fluorometric activity assay.

-

Principle: This assay measures the ability of active Cathepsin L to cleave a synthetic peptide substrate that is conjugated to a fluorophore and a quencher.[2][23] When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by Cathepsin L, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[3][23]

-

Causality of Reagent Choices:

-

Fluorogenic Substrate (e.g., Z-FR-AFC): The peptide sequence (e.g., Z-Phe-Arg) is chosen to be optimal for Cathepsin L recognition, ensuring a sensitive assay.[24]

-

Assay Buffer (e.g., pH 5.5): The pH is optimized to mimic the acidic environment of the lysosome where Cathepsin L is most active.[1]

-

Reducing Agent (e.g., DTT): Dithiothreitol is crucial as it maintains the catalytic Cys25 in its reduced, active state.[24]

-

Inhibitor Control (e.g., E-64): A known, potent inhibitor is used as a positive control to validate the assay's responsiveness.[3][23]

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Sodium Acetate, pH 5.5, with 1 mM EDTA and 5 mM DTT). Dilute purified human Cathepsin L enzyme and the fluorogenic substrate in this buffer.

-

Inhibitor Dilution: Prepare a serial dilution of the test compound in the assay buffer. A solvent control (e.g., DMSO) must be included.[23]

-

Assay Plate Setup: In a 96-well or 384-well microplate, add the diluted test inhibitor, the positive control inhibitor (E-64), and the solvent control.

-

Enzyme Addition & Pre-incubation: Add the diluted Cathepsin L enzyme to all wells except the "no enzyme" blank. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. This step is critical for time-dependent inhibitors to allow for the covalent reaction to occur.[3][25]

-

Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) over time (kinetic mode) or at a fixed endpoint.[24]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 2: Selectivity Profiling

A therapeutically viable inhibitor must be selective for Cathepsin L over other related proteases to minimize off-target effects.[5] The human genome contains 11 cysteine cathepsins, with several (e.g., Cathepsin B, K, and S) sharing structural similarity.[26]

-

Principle: The kinetic assay described above is repeated using other purified cysteine cathepsins (e.g., Cathepsin B, K, S). The IC₅₀ values are determined for each enzyme.

-

Methodology: The protocol is identical to the IC₅₀ determination, with the following substitutions:

-

Replace Cathepsin L with an equivalent activity unit of another cathepsin (e.g., Cathepsin B).

-

Use the optimal buffer and substrate for that specific enzyme.

-

-

Data Analysis: A selectivity ratio is calculated by dividing the IC₅₀ for the off-target cathepsin by the IC₅₀ for Cathepsin L. A high ratio (>100-fold) indicates good selectivity.

Protocol 3: Cell-Based Potency Assays

Demonstrating activity in a cellular context is a critical step to ensure the inhibitor is cell-permeable and can engage its target within the complex intracellular environment.

-

Principle: A cell-permeant, activity-based probe or substrate is used to measure Cathepsin L activity directly within live cells. Cells are pre-treated with the test inhibitor, and the reduction in the fluorescent signal from the probe is measured.

-

Methodology:

-

Cell Culture: Plate cells known to express Cathepsin L (e.g., MDA-MB-231 breast cancer cells) in a microplate and culture overnight.[26]

-

Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a defined period (e.g., 2-4 hours).

-

Probe Addition: Add a cell-permeant Cathepsin L substrate (e.g., a Magic Red™ substrate) directly to the cell culture media.

-

Incubation: Incubate for the recommended time to allow the substrate to enter the cells and be cleaved by active Cathepsin L, generating a fluorescent product.

-

Analysis: Measure the fluorescence intensity using a fluorescence plate reader or visualize the activity using fluorescence microscopy.

-

Data Analysis: Determine the cellular IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

The inhibition of Cathepsin L is a validated and promising strategy for therapeutic intervention in a host of diseases, from cancer to COVID-19.[5][9][14] The core mechanism of action for the most potent inhibitors involves the covalent modification of the catalytic Cys25 residue, with both reversible (e.g., nitriles) and irreversible (e.g., vinyl sulfones) warheads demonstrating significant efficacy. The design of these inhibitors is guided by the structural features of the enzyme's active site, particularly the S2 subsite. A rigorous, multi-step validation process—progressing from purified enzyme kinetics to selectivity profiling and finally to cell-based assays—is essential for identifying lead candidates with the desired potency, selectivity, and biological activity. Future efforts will continue to focus on developing novel chemical scaffolds and warheads to further improve selectivity and optimize pharmacokinetic properties, paving the way for the clinical translation of Cathepsin L inhibitors.

References

- Ghosh, A., et al. (2022).

- Patsnap Synapse. (2024). What are CTSL inhibitors and how do they work?.

- Sudhan, D. R., & Siim, I. (2012).

- Ghosh, A., et al. (2022). A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L.

- Piras, A. S., et al. (2021). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. MDPI. [Link]

- Georgieva, M., et al. (2021). Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential. PubMed. [Link]

- Smith, A. B., et al. (2011). Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype.

- de Oliveira, M. N., et al. (2021). Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics. Frontiers in Cellular and Infection Microbiology. [Link]

- Georgieva, M., et al. (2021). Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential.

- Liu, J., et al. (2006). Cathepsin L expression and regulation in human abdominal aortic aneurysm, atherosclerosis, and vascular cells.

- Zhang, L., et al. (2022). Potential drug discovery for COVID-19 treatment targeting Cathepsin L using a deep learning-based strategy.

- Utsunomiya, T., et al. (2001). Cathepsin-L, a Key Molecule in the Pathogenesis of Drug-Induced and I-Cell Disease-Mediated Gingival Overgrowth.

- Frizler, M., et al. (2018). Dipeptidyl nitrile inhibitors of Cathepsin L.

- Frizler, M., et al. (2010).

- Altmann, E., et al. (2010).

- Frizler, M., et al. (2010).

- Wikipedia. (n.d.).

- Vizovišek, M., et al. (2016). Proteomic Identification of Protease Cleavage Sites Characterizes Prime and Non-prime Specificity of Cysteine Cathepsins B, L, and S.

- Al-Khafaji, K., et al. (2023). Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies. MDPI. [Link]

- Zhang, H., et al. (2024). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.

- BPS Bioscience. (n.d.). This compound Screening Assay Kit. BPS Bioscience. [Link]

- Georgieva, M., et al. (2021). Kinetic analysis of CS-PEP1 inhibition of cathepsin L and cathepsin S...

- Millies, B., et al. (2023). Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors.

- Millies, B., et al. (2023). Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors.

- Carmona, E., et al. (2000). Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides. European Journal of Biochemistry. [Link]

- Patsnap Synapse. (2024). What are Cathepsin inhibitors and how do they work?.

- Nobile, M., et al. (2014).

- BPS Bioscience. (n.d.). This compound Screening Assay Kit. BPS Bioscience. [Link]

- Oresić, K., et al. (2018). Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes. Oncotarget. [Link]

- Staudt, N. D., et al. (2023). Proteomic data and structure analysis combined reveal interplay of structural rigidity and flexibility on selectivity of cysteine cathepsins.

- Ruiz-Pérez, C., et al. (2023). Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L.

- Oresic, K., et al. (2018). Analysis of cathepsin L-selective substrates.

- Murata, M., et al. (1991). Novel epoxysuccinyl peptides. Selective inhibitors of cathepsin B, in vitro. FEBS Letters. [Link]

- McKerrow, J. H., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. bioRxiv. [Link]

- Ou, X., et al. (2020). Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients. Pharmacological Research. [Link]

Sources

- 1. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Assay Kit (Fluorometric) (ab197012) | Abcam [abcam.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]

- 6. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin L expression and regulation in human abdominal aortic aneurysm, atherosclerosis, and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 10. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 16. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of nitrile-based peptidic inhibitors of cysteine cathepsins. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potential drug discovery for COVID-19 treatment targeting Cathepsin L using a deep learning-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

role of Cathepsin L in cancer metastasis

An In-Depth Technical Guide to the Role of Cathepsin L in Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin L (CTSL), a lysosomal cysteine protease, is a pivotal orchestrator of cancer progression, extending its influence far beyond its canonical role in intracellular protein degradation. In the context of malignancy, CTSL is frequently upregulated and secreted into the tumor microenvironment, where it becomes a potent enabler of the metastatic cascade.[1][2] This guide provides a comprehensive exploration of the multifaceted functions of CTSL in metastasis, detailing its mechanistic contributions to extracellular matrix degradation, epithelial-mesenchymal transition, angiogenesis, and the establishment of distant metastatic niches. We will dissect the signaling pathways it modulates, the regulatory mechanisms governing its expression, and its validation as a high-value therapeutic target. Furthermore, this guide furnishes detailed, field-proven protocols for key experimental assays essential for interrogating CTSL activity and its impact on cancer cell invasiveness, empowering researchers to rigorously investigate and target this critical enzyme in the fight against metastatic disease.

Introduction: Cathepsin L - From Lysosomal Housekeeper to Metastatic Driver

Under normal physiological conditions, Cathepsin L is primarily localized within lysosomes, where it functions as a key endopeptidase in the terminal degradation of intracellular and endocytosed proteins.[1] This "housekeeping" role is vital for cellular homeostasis, protein turnover, and antigen processing. However, in a wide array of human cancers, the expression, localization, and activity of CTSL are profoundly altered.[3] Malignant cells often overexpress and shunt CTSL into the secretory pathway, releasing it as a pro-enzyme (pro-CTSL) that becomes activated in the acidic and hypoxic tumor microenvironment.[4][5] Once externalized, this potent protease unleashes a cascade of events that collectively dismantle tissue barriers, promote cell migration, and fuel the spread of cancer to distant organs, transforming it into a key driver of metastatic disease.[2][6]

Deconstructing the Metastatic Cascade: Cathepsin L's Stage-Specific Roles

Metastasis is a complex, multi-step process. Cathepsin L has been implicated as a critical facilitator at nearly every stage, from local invasion to distant colonization.

Local Invasion and Extracellular Matrix (ECM) Degradation

The initial step of metastasis requires cancer cells to breach the basement membrane and invade the surrounding stroma. CTSL is a master key for unlocking these physical barriers. Its broad substrate specificity allows it to potently degrade major structural components of the ECM.

-

Direct ECM Degradation: CTSL directly cleaves proteins such as collagen IV, laminin, and fibronectin, which are integral to the architecture of the basement membrane.[7] This proteolytic activity creates pathways for tumor cells to migrate through.

-

Proteolytic Cascade Amplification: Beyond its direct action, CTSL activates other latent pro-enzymes in the tumor microenvironment, such as the urokinase-type plasminogen activator (uPA), amplifying the overall proteolytic capacity of the invading tumor.

| Substrate | Role in ECM/Metastasis | Citation |

| Collagen (Types I & IV) | Major structural component of the basement membrane and interstitial matrix. | |

| Laminin | Key protein in the basement membrane, crucial for cell adhesion and structure. | [7] |

| Fibronectin | An adhesive glycoprotein that links cells to the ECM. | [7] |

| Elastin | Provides elasticity to tissues; its degradation facilitates invasion. | |

| E-cadherin | A cell-cell adhesion molecule; its cleavage promotes cell detachment. | [7] |

Epithelial-Mesenchymal Transition (EMT)

EMT is a crucial developmental program hijacked by cancer cells to gain migratory and invasive capabilities. During EMT, stationary epithelial cells lose their polarity and cell-cell junctions, acquiring a motile, mesenchymal phenotype. Cathepsin L is a key regulator of this transition, operating through both extracellular and intracellular mechanisms.

-

Nuclear Cathepsin L and Transcriptional Regulation: A portion of CTSL, particularly isoforms lacking a signal peptide, can translocate to the nucleus.[8] In the nucleus, CTSL proteolytically processes and activates the transcription factor CCAAT Displacement Protein/Cut Homeobox (CDP/CUX1).[8][9] Activated CUX1 then represses the promoter of E-cadherin, a cornerstone of epithelial cell adhesion, and upregulates mesenchymal markers like vimentin and transcription factors like Snail.[9][10]

-

Signaling Pathway Modulation: The downregulation of CTSL has been shown to suppress TGF-β-induced EMT, a classic EMT induction pathway.[11][12] This suppression is linked to the inhibition of Snail expression and the downstream PI3K-AKT and Wnt signaling pathways.[11]

Angiogenesis: Fueling Tumor Growth and Dissemination

For tumors and their metastases to grow beyond a minimal size, they require a dedicated blood supply, a process known as angiogenesis. Cathepsin L, secreted by tumor cells into the microenvironment, acts in a paracrine manner on nearby endothelial cells to potently stimulate angiogenesis.[13][14]

-

Induction of Endothelial Cell Functions: Purified CTSL has been shown to induce a dose-dependent increase in endothelial cell migration, invasion, sprouting, and tube formation—all critical functions for building new blood vessels.[13][14]

-

Activation of Pro-Angiogenic Signaling: CTSL can activate key signaling pathways within endothelial cells, including the MAPK/ERK1/2 and PI3K/AKT pathways, often in a manner independent of its proteolytic activity.[6] This suggests CTSL may act as a signaling ligand by binding to an as-yet-unidentified cell surface receptor.[6]

Regulation and Clinical Significance

The expression and activity of CTSL in cancer are tightly regulated by the tumor microenvironment and have profound clinical implications.

Microenvironmental Control

Common features of solid tumors, such as hypoxia (low oxygen) and acidosis (low pH), significantly enhance the metastatic potential of cancer cells by upregulating CTSL secretion and activity.[1][5] The acidic milieu is particularly important, as it is the optimal pH for cathepsin enzymatic activity.[7]

Prognostic Value

Across numerous cancer types, including breast, prostate, lung, and pancreatic cancer, high levels of CTSL expression in tumors are strongly correlated with increased metastatic incidence, disease relapse, and poor overall patient survival.[1][13][14] This makes CTSL a valuable prognostic biomarker.

| Cancer Type | Correlation of High CTSL Expression | Citation |

| Breast Cancer | Increased relapse, higher metastatic incidence, poor overall survival. | [13][14] |

| Prostate Cancer | Associated with metastatic disease progression and bone metastasis. | [4] |

| Lung Cancer | Correlates with tumor malignancy and metastasis. | [15] |

| Ovarian Cancer | Upregulated in aggressive tumors compared to benign ones. | [1] |

| Melanoma | Overexpression induces a metastatic state. | [6] |

Therapeutic Targeting of Cathepsin L

Given its central role in metastasis, CTSL has emerged as a compelling therapeutic target.[2][16] Inhibition of CTSL offers a multi-pronged approach to impede cancer progression.

-

Small Molecule Inhibitors: Compounds like KGP94 and Z-FY-CHO have shown preclinical efficacy in reducing tumor cell invasion, migration, and angiogenesis.[9][13] KGP94, for instance, significantly impairs metastasis-associated functions even under the pro-metastatic conditions of hypoxia and acidosis.[5][17]

-

Combination Therapies: Perhaps most promising is the use of CTSL inhibitors in combination with conventional chemotherapy. CTSL can degrade and eliminate nuclear and cytoplasmic drug targets (e.g., topoisomerase-IIα), contributing to drug resistance.[18] Inhibiting CTSL can stabilize these targets, enhancing the cancer cell's susceptibility to cytotoxic agents.[18]

-

Nanomedicine: Nanotechnology-based platforms, such as graphene oxide and gold nanoparticles, are being explored as novel strategies to inhibit CTSL and deliver anti-metastatic agents.[6]

| Inhibitor | Type | Mechanism/Effect | Citation |

| KGP94 | Small Molecule | Impairs migration, invasion, and angiogenesis. Effective under hypoxia/acidosis. | [5][13] |

| Z-FY-CHO | Small Molecule | Reverses EMT by promoting cytoplasmic relocalization of nuclear CTSL. | [9] |

| Graphene Oxide | Nanomaterial | Inhibits CTSL activity, potentially through high surface area interaction. | [6] |

Key Experimental Methodologies

Investigating the role of CTSL requires robust and reliable assays. Here, we provide detailed protocols for two fundamental techniques: Cathepsin Zymography to measure activity and the Transwell Invasion Assay to assess function.

Protocol: Cathepsin Zymography

This technique detects active cysteine proteases based on their ability to degrade a substrate (gelatin) co-polymerized into an SDS-PAGE gel. It is highly sensitive and allows for the distinction of different active cathepsins by their molecular weight.[19][20]

Causality Behind Choices:

-

Non-Reducing Conditions: Samples are run under non-reducing conditions to preserve the protein's tertiary structure and enzymatic activity, which would be destroyed by reducing agents like β-mercaptoethanol.

-

Renaturation: The Triton X-100 or glycerol wash is critical to remove SDS, which denatures proteins, allowing the enzyme to refold into its active conformation.[19][21]

-

Acidic Assay Buffer (pH 6.0): This is the optimal pH for the activity of lysosomal proteases like Cathepsin L.[21] DTT is included to maintain the active-site cysteine in a reduced state.

Step-by-Step Methodology:

-

Sample Preparation: Lyse cells or tissue homogenates in a buffer supplemented with a protease inhibitor cocktail that lacks cysteine protease inhibitors. Keep samples on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis:

-

Enzyme Renaturation:

-

Activity Incubation:

-

Staining and Visualization:

-

Quantification: Image the gel and use densitometry software (e.g., ImageJ) to quantify the area and intensity of the cleared bands.

Protocol: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a simulated basement membrane (Matrigel) toward a chemoattractant. It is a gold standard for quantifying the functional impact of proteins like CTSL or their inhibitors on cell invasiveness.[22][23]

Causality Behind Choices:

-

Matrigel Coating: Matrigel is a reconstituted basement membrane extract that forms a protein barrier. Cells must actively degrade this barrier using proteases like CTSL to pass through the membrane pores, thus measuring invasion rather than just migration.[22][24]

-

Serum-Free Medium: Cells are seeded in serum-free medium in the upper chamber to ensure that their movement is directed by the chemoattractant in the lower chamber, not by growth factors in their own media.

-

Chemoattractant: Medium containing a higher serum concentration (e.g., 10% FBS) is placed in the lower chamber to create a chemical gradient that stimulates directional cell movement.[25]

Step-by-Step Methodology:

-

Insert Preparation:

-

Cell Preparation and Seeding:

-

Culture cells to ~80% confluency. Harvest them using trypsin and resuspend in serum-free medium.

-

Count the cells and adjust the concentration. A typical starting point is 2.5 - 5 x 10⁴ cells per insert.[25]

-

If testing an inhibitor (e.g., KGP94), pre-incubate the cell suspension with the compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

-

Assay Assembly:

-

Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 600 µL of medium with 10% FBS).[25]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours, depending on the cell type's invasiveness.

-

Staining and Quantification:

-

After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the upper surface of the membrane.[25]

-

Fix the invaded cells on the lower surface by immersing the insert in 70% ethanol for 10 minutes.[25]

-

Stain the cells by immersing the insert in a 0.1% crystal violet solution for 10-20 minutes.[25]

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Using a light microscope, capture images from several representative fields on the underside of the membrane.

-

Count the number of stained, invaded cells. The results can be expressed as the average number of cells per field or normalized to a control group.

-

Conclusion and Future Directions

Cathepsin L is unequivocally a master regulator of cancer metastasis, contributing to nearly every critical step of the process through a diverse set of proteolytic and non-proteolytic mechanisms. Its upregulation is a clear indicator of aggressive disease and poor patient prognosis, solidifying its status as a high-priority target for anti-metastatic therapies. The experimental protocols detailed herein provide a robust framework for investigating CTSL's function and evaluating the efficacy of novel inhibitors.

Future research should focus on further elucidating the non-proteolytic, signaling functions of extracellular CTSL, identifying its cell surface receptors, and developing highly specific inhibitors that can overcome potential compensatory activity from other proteases. Targeting the multifaceted activities of Cathepsin L holds significant promise for developing new therapeutic strategies to halt the deadly progression of metastatic cancer.

References

- Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of C

- Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - NIH. (URL: [Link])

- Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a put

- Expression of cathepsin L in human tumor cells is under the control of distinct regul

- Cathepsin L, target in cancer tre

- Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PubMed. (URL: [Link])

- Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 | Semantic Scholar. (URL: [Link])

- Cathepsin L targeting in cancer tre

- Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - MDPI. (URL: [Link])

- Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PMC - NIH. (URL: [Link])

- Cathepsin L targeting in cancer treatment - University of Texas Southwestern Medical Center. (URL: [Link])

- Role of cathepsin L in tumorigenesis: effects on proliferation and apoptosis, angiogenesis, invasion and metastasis.

- Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue - NIH. (URL: [Link])

- Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the Z-FY-CHO Inhibitor - PMC - NIH. (URL: [Link])

- Increased expression and activity of nuclear cathepsin L in cancer cells suggests a novel mechanism of cell transform

- Cathepsin L activated by mutant p53 and Egr-1 promotes ionizing radiation-induced EMT in human NSCLC - NIH. (URL: [Link])

- Cathepsin L inhibition by the small molecule KGP94 suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed. (URL: [Link])

- Cathepsin zymography - Wikipedia. (URL: [Link])

- Cathepsin L upregulation-induced EMT phenotype is associated with the acquisition of cisplatin or paclitaxel resistance in A549 cells - PubMed. (URL: [Link])

- Cathepsin L inhibition by the small molecule KGP94 suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - University of Texas Southwestern Medical Center. (URL: [Link])

- Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - Spandidos Public

- Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed. (URL: [Link])

- Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 | Request PDF - ResearchG

- Abstract B93: Nuclear cathepsin L (cat L) is associated with epithelial mesenchymal transition (emt) in prostate cancer cells - AACR Journals. (URL: [Link])

- Macrophage-derived cathepsin L promotes epithelial-mesenchymal transition and M2 polarization in gastric cancer - Baishideng Publishing Group. (URL: [Link])

- Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer - PubMed Central. (URL: [Link])

- Multiplex cathepsin zymography detects mature cathepsin K, L, and S...

- Multiplex Cathepsin Zymography to Detect Amounts of Active C

- Expression of Cathepsin L in Human Tumors | Cancer Research - AACR Journals. (URL: [Link])

- Cathepsin L increases invasion and migration of B16 melanoma - PMC - PubMed Central. (URL: [Link])

- Transwell Cell Migration and Invasion Assay Guide - Corning. (URL: [Link])

- Invasion Assay Protocol | SnapCyte. (URL: [Link])

- Transwell Migration and Invasion Assays - Cre

Sources

- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin L inhibition by the small molecule KGP94 suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]

- 7. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies [mdpi.com]

- 8. Increased expression and activity of nuclear cathepsin L in cancer cells suggests a novel mechanism of cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the Z-FY-CHO Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cathepsin L activated by mutant p53 and Egr-1 promotes ionizing radiation-induced EMT in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cathepsin L, target in cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cathepsin zymography - Wikipedia [en.wikipedia.org]

- 21. Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. corning.com [corning.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. snapcyte.com [snapcyte.com]

A Technical Guide to the Discovery of Novel Cathepsin L Inhibitors

Abstract

Cathepsin L (CTSL) is a lysosomal cysteine protease fundamentally involved in intracellular protein degradation and turnover.[1][2] However, its dysregulation and secretion are implicated in a host of pathologies, including cancer metastasis, neurodegenerative disorders, and viral entry, making it a compelling target for therapeutic intervention.[1][3][4] The development of potent and selective CTSL inhibitors is a critical objective in modern drug discovery. This guide provides an in-depth technical overview of the workflow for discovering novel CTSL inhibitors, from initial target validation to preclinical evaluation. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, high-throughput screening (HTS), hit-to-lead optimization, and validation strategies, grounded in established scientific principles and protocols.

Introduction: Why Target Cathepsin L?

Cathepsin L, a member of the papain-like protease family, is a ubiquitous lysosomal endopeptidase essential for cellular homeostasis.[2] While its primary role is within the acidic environment of the lysosome, CTSL is also secreted, where it can degrade extracellular matrix (ECM) components like collagen and laminin, a process hijacked by cancer cells to facilitate invasion and metastasis.[5] Overexpression of CTSL is a hallmark of many aggressive tumors and correlates with poor patient prognosis.[6][7][8]

Beyond oncology, CTSL's roles are multifaceted:

-

Immunology: It is crucial for antigen processing and the maturation of MHC class II molecules, shaping adaptive immune responses.[1][9]

-

Virology: CTSL facilitates the entry of numerous viruses, including SARS-CoV-2, by cleaving viral surface proteins, a necessary step for membrane fusion.[4][10][11][12]

-

Metabolic & Fibrotic Diseases: Dysregulated CTSL activity is linked to conditions like diabetic nephropathy and gingival overgrowth through abnormal protein accumulation and tissue remodeling.[1][13]

The significant challenge in targeting CTSL lies in achieving selectivity. The human genome encodes 11 cysteine cathepsins with high structural homology, particularly in the active site.[14][15] This makes the development of inhibitors that can distinguish CTSL from other family members, like Cathepsin B or S, a critical and complex task to avoid off-target effects.[14][15][16]

The Drug Discovery Workflow: A Strategic Overview

The path from concept to a candidate CTSL inhibitor is a multi-stage process designed to identify, validate, and refine promising chemical entities. Each stage acts as a filter, progressively narrowing a large pool of compounds down to a select few with the desired potency, selectivity, and drug-like properties.

Caption: High-level workflow for novel Cathepsin L inhibitor discovery.

Assay Development and High-Throughput Screening (HTS)

The foundation of any HTS campaign is a robust, reliable, and scalable biochemical assay. The goal is to create an in vitro system that accurately reports on the enzymatic activity of CTSL, allowing for the rapid testing of thousands to millions of compounds.

Causality in Assay Design: Choosing the Right System

The choice of assay technology is driven by the need for sensitivity, cost-effectiveness, and automation compatibility. For CTSL, which is optimally active at an acidic pH (4.5-5.5) mimicking the lysosomal environment, fluorogenic assays are the industry standard.[9]

Fluorogenic Substrate Assays: These assays utilize a peptide substrate recognized by CTSL, which is conjugated to a fluorophore and a quencher. In its intact state, the substrate's fluorescence is suppressed. Upon cleavage by active CTSL, the fluorophore is released from the quencher, producing a measurable increase in fluorescence.

-

Common Substrate: A widely used substrate is Z-Phe-Arg-AMC (Z-Phenylalanine-Arginine-7-amino-4-methylcoumarin).[3] CTSL cleaves the bond between Arginine and AMC, releasing the highly fluorescent AMC molecule.[3]

-

Why this choice? This method is highly sensitive and provides a direct, positive readout of enzyme activity. The signal-to-background ratio is typically excellent, which is critical for HTS.

Fluorescence Polarization (FP) Assays: A more advanced alternative is the Fluorescence Polarization (FP) assay.[3] This technique measures the change in the rotational speed of a fluorescently labeled substrate upon cleavage.

-

Mechanism: A large, fluorescently-labeled substrate tumbles slowly in solution, retaining a high degree of polarized light (high mP value). When CTSL cleaves the substrate, the smaller, fluorescent fragment tumbles much faster, leading to depolarization of the emitted light (low mP value).[3]

-

Why this choice? FP assays are less susceptible to interference from fluorescent compounds, a common source of false positives in HTS.[3][17] They are also homogenous ("mix-and-read") assays, simplifying automation.[3]

Protocol: Fluorogenic HTS Assay for CTSL Inhibitors

This protocol describes a standard, self-validating biochemical assay suitable for a 384-well HTS format.

Materials:

-

Recombinant Human Cathepsin L (e.g., BPS Bioscience, Cat# 80005)[11]

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (e.g., Sigma-Aldrich, Cat# C9521)

-

Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.[18]

-

Positive Control Inhibitor: E-64 (a general cysteine protease inhibitor) or SID 26681509 (a specific CTSL inhibitor).[11][18]

-

Test Compounds dissolved in 100% DMSO.

-

Black, low-volume 384-well assay plates.

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).[3]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer and chill on ice. Dithiothreitol (DTT) is a reducing agent essential for maintaining the active site cysteine of CTSL in its reduced, active state.

-

Dilute Cathepsin L enzyme in Assay Buffer to a final working concentration (e.g., 2X the final desired concentration, typically in the low nM range, determined during assay optimization).

-

Dilute Z-Phe-Arg-AMC substrate in Assay Buffer to a 2X working concentration (typically equal to its Michaelis-Menten constant, Km, for optimal sensitivity).

-

-

Compound Plating:

-

Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of test compounds, positive control, and DMSO (negative control) into the appropriate wells of the 384-well plate. The final DMSO concentration should not exceed 1% to avoid solvent-induced enzyme inhibition.[11]

-

-

Enzyme Addition & Pre-incubation:

-

Add 10 µL of the 2X Cathepsin L solution to all wells.

-

Mix gently by orbital shaking.

-

Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the substrate is introduced. For slow-binding inhibitors, this pre-incubation time is critical and may need to be extended.[18]

-

-

Reaction Initiation & Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells. The final reaction volume is now 20 µL.

-

Immediately transfer the plate to a kinetic fluorescence plate reader.

-

Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

-

-

Data Analysis (Self-Validation):

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Normalize the data:

-

Percent Inhibition = 100 * (1 - (Rate_Compound - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl))

-

-

Calculate the Z'-factor for the plate to validate assay quality:

-

Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

-

Causality: A Z'-factor > 0.5 is considered excellent and indicates that the assay is robust and can reliably distinguish between active hits and noise.

-

-

From Hit to Lead: The Medicinal Chemistry Campaign

Once primary hits are identified and confirmed through dose-response curves and counter-screens (to eliminate false positives like compound aggregators or fluorescent artifacts), the hit-to-lead phase begins. This involves a collaborative effort between biologists and medicinal chemists to improve the potency, selectivity, and drug-like properties of the initial hits through iterative chemical synthesis and biological testing.

Understanding Inhibitor Mechanisms

CTSL inhibitors can be broadly classified by their mechanism of action, which dictates the chemical strategy for optimization.[6][19]

-

Reversible Covalent Inhibitors: These compounds form a temporary covalent bond with the active site Cys25 residue.[19] Common "warheads" include aldehydes or nitriles, which form a thiohemiketal or thioimidate, respectively. This is a highly effective strategy for achieving potency.

-

Irreversible Covalent Inhibitors: These form a permanent bond with Cys25.[19] Warheads like epoxides or vinyl sulfones are common.[12][20] While highly potent, they carry a higher risk of off-target reactivity and immunogenicity.

-

Non-covalent Inhibitors: These bind to the active site through a network of hydrogen bonds, hydrophobic, and electrostatic interactions without forming a covalent bond.[6][21] Achieving high potency with this class can be more challenging but may offer a better safety profile.

Caption: Covalent vs. Non-covalent inhibition mechanisms at the CTSL active site.

Structure-Activity Relationship (SAR) Studies

SAR is the process of systematically modifying the chemical structure of a hit compound to understand which parts are essential for activity. For CTSL, the enzyme's active site cleft has distinct sub-pockets (S2, S1, S1', etc.) that accommodate the side chains of a peptide substrate.

-

The S2 Pocket: CTSL has a large, hydrophobic S2 pocket that preferentially binds bulky hydrophobic residues like Phenylalanine or Leucine.[9] This is the most critical determinant of inhibitor potency and selectivity. Modifying the part of the inhibitor that fits into the S2 pocket is a primary focus of SAR.[22][23]

-

Prime-Side Interactions (S'): Interactions on the other side of the cleaved bond (the "prime side") can also be exploited to enhance selectivity and potency.[22][24]

Quantitative Structure-Activity Relationship (QSAR): As SAR data accumulates, computational QSAR models can be built.[10][25][26] These models use statistical and machine learning methods to correlate chemical structures with biological activity, allowing chemists to predict the potency of new, unsynthesized analogs and prioritize synthetic efforts.[10][25]

| Inhibitor Class | Example Warhead | Typical Potency (IC50/Ki) | Key SAR Insights | References |

| Peptidomimetic Aldehydes | -CHO | Low nM | Potency driven by P2 and P3 groups fitting S2/S3 pockets. Reversible. | [12] |

| Nitriles | -CN | Low to mid nM | Good balance of potency and metabolic stability. Reversible. | [20] |

| Vinyl Sulfones | -SO2-CH=CH2 | Low nM to pM | Highly potent, irreversible inhibitors. Often broad-spectrum. | [20][27] |

| Epoxysuccinates | Epoxide | pM | E-64 is the classic example. Irreversible and broad-spectrum. | [24][28] |

| Thiocarbazates | -NH-NH-C(=S)-O- | Low nM | Novel chemotype; activity requires full occupancy of S2, S3, and S1' subsites. | [22] |

In Vitro and In Vivo Validation

A potent biochemical inhibitor is not yet a drug. The lead compound must be proven to work in a biological context, first in cells and then in animal models of disease.

Cell-Based Assays: Confirming Target Engagement

The first step is to confirm that the inhibitor can enter cells and engage with CTSL in its native lysosomal environment.

In-Cell Activity Assay: Cell-permeant fluorogenic substrates (e.g., Magic Red™ Cathepsin L Assay) can be used.[29] These substrates enter the cell and are cleaved by active CTSL in the lysosomes, producing a fluorescent signal. A successful inhibitor will reduce this signal in a dose-dependent manner.

Western Blotting: CTSL is synthesized as an inactive pro-enzyme (~43 kDa) and is processed into its mature, active form (~25-30 kDa) in the lysosome. Treatment of cells with a potent inhibitor can sometimes lead to an accumulation of the pro-form, which can be detected by Western blot, providing indirect evidence of target engagement.

Preclinical In Vivo Models

The final preclinical validation step involves testing the lead candidate in an animal model that recapitulates the human disease of interest. For CTSL inhibitors, cancer models are common.

Pancreatic or Breast Cancer Xenograft Models:

-

Methodology: Human cancer cells known to overexpress CTSL are injected into immunocompromised mice (e.g., nude mice).[30] Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.[20][30][31]

-

Endpoints: The primary endpoints are tumor growth, tumor burden, and metastasis (e.g., to the lung or liver).[20][31] Efficacy is demonstrated if the inhibitor significantly reduces tumor growth or metastatic spread compared to the control group.[20]

-

Causality: These studies are critical for establishing a therapeutic window (the dose range that is effective without being toxic) and for providing the proof-of-concept needed to advance a compound into clinical trials.

Conclusion and Future Directions

The discovery of novel Cathepsin L inhibitors is a dynamic field driven by an increasing understanding of the enzyme's role in pathophysiology. While significant progress has been made, particularly in developing potent covalent inhibitors, the major challenge remains achieving exquisite selectivity over other cathepsins to minimize off-target effects and improve safety profiles.[14]

Future efforts will likely focus on:

-

Targeting Extracellular CTSL: Developing inhibitors that selectively target the secreted form of CTSL could provide a wider therapeutic window by sparing its essential intracellular functions.[14]

-

Novel Chemotypes: The exploration of new chemical scaffolds, like the thiocarbazates, is crucial for identifying inhibitors with unique binding modes and improved selectivity.[22]

-

AI and Machine Learning: The integration of artificial intelligence into the discovery process, from screening natural product libraries to refining QSAR models, promises to accelerate the identification of high-quality lead compounds.[32][[“]]

By integrating advanced screening technologies, structure-based design, and rigorous biological validation, the development of a clinically successful this compound is an achievable and highly valuable goal for treating a range of devastating diseases.

References

- Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.National Institutes of Health (NIH).

- The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management.MDPI.

- Cathepsin L.R&D Systems.

- Quantitative Structure–Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO.MDPI.

- A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L.National Institutes of Health (NIH).

- Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.ResearchGate.

- High-Throughput Screening and Kinetic Characterization of Cathepsin L Inhibitors Using SID 26681509 as a Control.Benchchem.

- Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics.Frontiers.

- Discovering Novel Cathepsin L Inhibitors from Natural Products Using Artificial Intelligence.ResearchGate.

- Cathepsin-L, a Key Molecule in the Pathogenesis of Drug-Induced and I-Cell Disease-Mediated Gingival Overgrowth.National Institutes of Health (NIH).

- InnoZyme Cathepsin L Activity Kit, Fluorogenic.Millipore Sigma-Aldrich.

- Use of New Synthetic Substrates for Assays of Cathepsin L and Cathepsin B.J-Stage.

- Specialized roles for cysteine cathepsins in health and disease.Journal of Clinical Investigation (JCI).

- Quantitative Structure–Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO.ResearchGate.

- Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence.Authorea.

- This compound Screening Assay Kit.BPS Bioscience.

- Cathepsin L Activity Assay Kit.Sigma-Aldrich.

- Quantitative Structure-Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO.PubMed.

- Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases.PubMed Central.

- Specific Assay Method for the Activities of Cathepsin L-Type Cysteine Proteinases.The Journal of Biochemistry, Oxford Academic.

- Cathepsin L targeting in cancer treatment.PubMed Central.

- CTSL (cathepsin L1).Atlas of Genetics and Cytogenetics in Oncology and Haematology.

- Cathepsin L General Information.Sino Biological.

- Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors.PubMed Central.

- Cathepsin L Assay Kit (Magic Red) (ab270774).Abcam.

- Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism.American Physiological Society.

- This compound Assay Kit (Fluorometric) (ab197012).Abcam.

- Cathepsin L1.Wikipedia.

- This compound Screening Assay Kit.BPS Bioscience.

- Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype.PubMed Central.

- Mechanistic insights into mode of action of novel natural cathepsin L inhibitors.PubMed Central.

- Cysteine cathepsins: From structure, function and regulation to new frontiers.PubMed Central.

- A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L.MDPI.

- Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model.National Institutes of Health (NIH).

- What are CTSL inhibitors and how do they work?Patsnap Synapse.

- Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L.ACS Publications.

- Comparison of non-covalent and covalent interactions between an enzyme...ResearchGate.

- Chemical structures, progressive structure–activity relationship (SAR)...ResearchGate.

- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.MDPI.

- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.Preprints.org.

- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.MDPI.

- Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies.MDPI.

- A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L.MDPI.

- Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy.PubMed Central.

Sources

- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 3. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 5. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]

- 6. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into mode of action of novel natural cathepsin L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. mdpi.com [mdpi.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cathepsin-L, a Key Molecule in the Pathogenesis of Drug-Induced and I-Cell Disease-Mediated Gingival Overgrowth: A Study with Cathepsin-L-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]

- 20. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative Structure-Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cathepsin L Assay Kit (Magic Red) (ab270774) | Abcam [abcam.com]

- 30. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. consensus.app [consensus.app]

Introduction: The Dual Nature of Cathepsin L

An In-Depth Technical Guide to Cathepsin L: Substrates, Cleavage Site Specificity, and Identification Methodologies

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily of peptidases.[1] Primarily localized within the acidic environment of lysosomes, its canonical function is the terminal degradation of intracellular and endocytosed proteins, a critical housekeeping role for maintaining cellular homeostasis.[2][3] Beyond this, CTSL is integral to numerous specific physiological processes, including antigen processing for presentation by MHC class II molecules, prohormone processing, and tissue remodeling.[3][4][5]

However, the dysregulation and extracellular secretion of Cathepsin L are implicated in a wide array of pathologies.[6][7] Its proteolytic activity in the extracellular space contributes to the degradation of extracellular matrix (ECM) components, facilitating cancer cell invasion and metastasis.[8][9][10] Furthermore, CTSL has been identified as a crucial host factor for the entry of numerous viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2, where it proteolytically activates the viral spike protein, making it an attractive therapeutic target.[6][11][12][13][14] This multifaceted role in both health and disease underscores the importance of understanding its substrate specificity and the molecular determinants of its cleavage sites for researchers and drug development professionals.

Section 1: The Molecular Basis of Cathepsin L Substrate Recognition

The interaction between a protease and its substrate is defined by a series of non-covalent interactions between the substrate's amino acid residues and the enzyme's corresponding binding pockets, or "subsites." This interaction is best described using the Schechter and Berger nomenclature, where substrate residues are denoted as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', with the scissile bond located between P1 and P1'. The corresponding enzyme subsites are denoted Sn...S3-S2-S1-S1'-S2'-S3'...Sn'.

This protocol represents a self-validating system because the initial chemical protection step ensures that only the new N-termini generated by Cathepsin L are identified by mass spectrometry.

-

Proteome Extraction & Digestion :

-

Extract total protein from a relevant cell line (e.g., HEK293 cells).

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteome into peptides using a specific protease like trypsin. [15]Trypsin cleaves C-terminal to Lys and Arg, creating a library of peptides with known C-termini.

-

-

Peptide Library Preparation :

-

Chemically protect all primary amines (the original N-termini and the ε-amino group of Lysine side chains). This is a critical step to block the original N-termini from being detected later.

-

Purify the protected peptide library.

-

-

Cathepsin L Cleavage Reaction :

-

Activate purified recombinant human Cathepsin L in an appropriate acidic buffer (e.g., pH 5.5) with a reducing agent like DTT.

-

Incubate the prepared peptide library with active Cathepsin L for a defined period (e.g., 4-16 hours). [15][16] * As a negative control, run a parallel reaction with Cathepsin L that has been pre-incubated with a potent inhibitor like E-64. [17]4. Sample Preparation for Mass Spectrometry :

-

Stop the enzymatic reaction.

-

Desalt the resulting peptide mixture using C18 solid-phase extraction.

-

-

LC-MS/MS Analysis and Data Interpretation :

-

Analyze the peptide fragments using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15] * Search the resulting MS/MS spectra against the source proteome database. The key is to identify peptides with "semi-tryptic" N-termini—that is, new N-termini that were not generated by the initial trypsin digestion.

-

The sequences immediately upstream of these new N-termini represent the Cathepsin L cleavage sites. Align these sequences to generate the consensus cleavage motif.

-

Fluorogenic Substrate Assays

For routine measurement of enzymatic activity and for high-throughput screening (HTS) of inhibitors, fluorogenic peptide substrates are invaluable. [3]These synthetic substrates are designed based on the known cleavage preferences of Cathepsin L, typically incorporating a P2 Phe and a P1 Arg. [18][19][20] The principle involves a short peptide sequence linked to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC) or amino-4-trifluoromethyl coumarin (AFC), which is quenched until the peptide is cleaved. [21][22]Cleavage by Cathepsin L liberates the fluorophore, resulting in a quantifiable increase in fluorescence.

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5). [19] * Prepare a fresh solution of a reducing agent (e.g., 8 mM DTT or Cysteine) in the assay buffer. [19][22]Cysteine proteases require a reduced active site cysteine for activity.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Z-Phe-Arg-MCA/AFC) in DMSO. A common final concentration is 20 µM. [19][21] * Prepare the enzyme solution by diluting purified Cathepsin L in the assay buffer.

-

-

Assay Execution (96-well plate format) :

-

To each well, add 50 µL of the sample containing Cathepsin L (e.g., purified enzyme or cell lysate). [21][22] * Controls : Include wells for:

-

Pre-incubate the plate at 37°C for 5-10 minutes to activate the enzyme. [19]3. Initiate and Monitor Reaction :

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC. [21][22]4. Data Analysis :

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank control from all samples.

-

Enzyme activity is proportional to the calculated reaction rate. A standard curve using free AFC can be generated to convert RFU values to absolute amounts of product formed. [21]

-

Section 3: Implications for Drug Development

The detailed understanding of Cathepsin L's substrate specificity is a cornerstone of rational drug design. [2]Since its dysregulated activity is linked to diseases like cancer and viral infections, CTSL is a significant therapeutic target. [2][8][9][10] Inhibitor design often mimics the preferred substrate sequence. [2]Many synthetic inhibitors feature recognizable peptide sequences that bind to the active site, coupled with an electrophilic "warhead" (e.g., fluoromethyl ketone, epoxide) that forms a covalent bond with the nucleophilic Cys25 residue in the active site, leading to irreversible inhibition. [2][23]For example, inhibitors based on the dipeptide Phe-Phe have shown high potency and selectivity for Cathepsin L. [2]Knowledge of S-site and S'-site preferences allows for the fine-tuning of these inhibitors to improve their selectivity over other related cathepsins (e.g., Cathepsin B, S, or K), which is crucial for minimizing off-target effects and potential toxicity. [8][24]

Conclusion

Cathepsin L is a protease of significant interest due to its central roles in cellular maintenance and its potent contributions to diverse pathologies. Its substrate preference, dominated by hydrophobic and aromatic residues at the P2 position, allows it to cleave a wide range of proteins, from ECM components to viral glycoproteins. Advanced methodologies, particularly proteomic techniques like PICS, have provided an unprecedentedly detailed map of its cleavage site motifs. This deep molecular understanding is not merely academic; it provides the critical foundation for interpreting the enzyme's biological function and for the rational design of selective inhibitors, paving the way for new therapeutic strategies against cancer, viral infections, and other diseases driven by aberrant Cathepsin L activity.

References

- A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. National Institutes of Health (NIH).

- Comparative substrate specificity analysis of recombinant human cathepsin V and cathepsin L. PubMed.

- On the substrate specificity of cathepsin L. PubMed.

- Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells. PubMed.

- Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. Proceedings of the National Academy of Sciences (PNAS).

- Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells. National Institutes of Health (NIH).

- The Key Role of Lysosomal Protease Cathepsins in Viral Infections. National Institutes of Health (NIH).

- Proteomic Identification of Protease Cleavage Sites Characterizes Prime and Non-prime Specificity of Cysteine Cathepsins B, L, and S. ACS Publications.

- Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Frontiers in Molecular Biosciences.

- Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics. Frontiers in Cellular and Infection Microbiology.

- Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. National Institutes of Health (NIH).

- What are CTSL inhibitors and how do they work?. Patsnap Synapse.

- Specific Assay Method for the Activities of Cathepsin L-Type Cysteine Proteinases. J-Stage.

- Cathepsin L Functionally Cleaves the Severe Acute Respiratory Syndrome Coronavirus Class I Fusion Protein Upstream of Rather than Adjacent to the Fusion Peptide. Journal of Virology.

- Cathepsin enzyme provides clue to SARS infection. National Institutes of Health (NIH).

- Design and synthesis of functionalized small-molecule inhibitors of cathepsins L and K. James Madison University.

- Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. ACS Chemical Neuroscience.

- Analysis of cathepsin L-selective substrates. ResearchGate.

- Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies. MDPI.

- New Discovery About Cathepsins May Improve Drug Research. Georgia Tech Research.

- Identification of cell surface substrates of cysteine cathepsins. ResearchGate.

- Cathepsin L1 drugs in development, 2024. Pharmaceutical Technology.

- Specific assay method for the activities of cathepsin L-type cysteine proteinases. PubMed.

- Cathepsin L cleavage site determination. ResearchGate.

- Proteomic identification of protease cleavage sites characterizes prime and non-prime specificity of cysteine cathepsins B, L, and S. PubMed.

- Mouse Cathepsin L (CTSL) ELISA. Kamiya Biomedical Company.

- Cathepsin L plays a key role in SARS-CoV-2 infection in humans and humanized mice and is a promising target for new drug development. PubMed.